molecular formula C14H28N2O3 B6156306 tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate CAS No. 1267246-44-5

tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate

Katalognummer: B6156306
CAS-Nummer: 1267246-44-5
Molekulargewicht: 272.38 g/mol
InChI-Schlüssel: AAALZLRQQQGASP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H28N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 5-bromopentanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interactions between piperazine-based compounds and biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs for treating neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific chemical properties .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Comparison: tert-Butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate is unique due to its specific hydroxypentyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it suitable for specific applications in drug development and chemical synthesis .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)piperazine-1-carboxylate with 5-hydroxypentylamine.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)piperazine-1-carboxylate", "5-hydroxypentylamine" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-(chloromethyl)piperazine-1-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Slowly add 5-hydroxypentylamine to the reaction mixture and stir for 2 hours at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate as a white solid." ] }

CAS-Nummer

1267246-44-5

Molekularformel

C14H28N2O3

Molekulargewicht

272.38 g/mol

IUPAC-Name

tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12-17/h17H,4-12H2,1-3H3

InChI-Schlüssel

AAALZLRQQQGASP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCCO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.